3-Methoxycyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
3-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWNRNMMEKTYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395252 | |
| Record name | 3-methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99799-10-7 | |
| Record name | 3-Methoxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99799-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Spectroscopic Guide to 3-Methoxycyclohexanecarboxylic Acid: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxycyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete structural elucidation of the target molecule. Beyond a mere presentation of data, this guide emphasizes the rationale behind experimental choices and the principles of data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction
This compound (C₈H₁₄O₃, CAS No: 99799-10-7) is a bifunctional organic molecule incorporating a cyclohexane ring, a carboxylic acid, and a methoxy ether functional group.[1] The presence of these distinct chemical entities results in a unique spectroscopic fingerprint that, when expertly interpreted, provides unambiguous confirmation of its molecular structure. This guide will walk through the acquisition and analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into how each technique contributes to the comprehensive structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: NMR Sample Preparation
A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures the acquisition of clean, high-resolution spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The deuterium in the solvent is "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[4]
-
Standard Addition: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is complex due to the presence of multiple, often overlapping, signals from the cyclohexane ring protons. The spectrum is best understood by considering the distinct chemical environments of the protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | broad singlet | 1H | -COOH |
| ~3.3 | singlet | 3H | -OCH₃ |
| ~3.2-3.4 | multiplet | 1H | H-3 |
| ~2.2-2.4 | multiplet | 1H | H-1 |
| ~1.2-2.1 | multiplet | 8H | Cyclohexane ring protons (H-2, H-4, H-5, H-6) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and the specific mixture of cis and trans isomers.
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 13 ppm.[5] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet at approximately 3.3 ppm. The singlet nature of this peak indicates that there are no adjacent protons to couple with.
-
Methine Protons (H-1 and H-3): The protons on the carbons bearing the carboxylic acid (H-1) and the methoxy group (H-3) are expected to be multiplets due to spin-spin coupling with neighboring protons on the cyclohexane ring. The H-3 proton, being attached to the carbon bearing the electronegative oxygen atom, will be shifted further downfield compared to the H-1 proton.
-
Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region of the spectrum (typically 1.2-2.1 ppm). The complexity arises from the conformational flexibility of the cyclohexane ring and the small differences in chemical shifts between axial and equatorial protons.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~175-185 | -COOH |
| ~70-80 | C-3 |
| ~55-60 | -OCH₃ |
| ~40-45 | C-1 |
| ~20-35 | C-2, C-4, C-5, C-6 |
Note: The exact chemical shifts can vary depending on the solvent and the specific mixture of cis and trans isomers.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 170-185 ppm.[5][6]
-
Carbon Bearing the Methoxy Group (C-3): The carbon atom directly attached to the electronegative oxygen of the methoxy group is deshielded and appears in the 70-80 ppm region.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is found in the 55-60 ppm range.
-
Carbon Bearing the Carboxylic Acid (C-1): The carbon to which the carboxylic acid is attached is also deshielded, though to a lesser extent than C-3, and its signal appears around 40-45 ppm.
-
Cyclohexane Ring Carbons: The remaining four carbon atoms of the cyclohexane ring appear in the upfield region of the spectrum, typically between 20 and 35 ppm. Due to the potential for different chemical environments, these may appear as distinct signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean.[7] A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal. The beam undergoes total internal reflection at the crystal-sample interface, and an evanescent wave penetrates a small distance into the sample, where absorption occurs.[8]
IR Spectroscopic Data
The IR spectrum of this compound is characterized by the prominent absorption bands of its functional groups.
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 2500-3300 | Very broad, strong | O-H stretch (hydrogen-bonded) |
| 2850-3000 | Medium, sharp | C-H stretch (aliphatic) |
| ~1710 | Strong, sharp | C=O stretch |
| 1080-1150 | Strong | C-O stretch (ether) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
Interpretation of the IR Spectrum:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, which spans from approximately 2500 to 3300 cm⁻¹.[9][10][11] This broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.
-
C-H Stretch: The sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexane ring and the methoxy group.[12]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[9][10] The position of this band can be influenced by hydrogen bonding.
-
C-O Stretches: The spectrum will also display strong C-O stretching absorptions. The C-O stretch of the ether linkage is typically found in the 1080-1150 cm⁻¹ region, while the C-O stretch of the carboxylic acid appears between 1210 and 1320 cm⁻¹.[13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.[14]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[15][16]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Pattern
| m/z | Predicted Fragment |
| 158 | [M]⁺• (Molecular ion) |
| 143 | [M - CH₃]⁺ |
| 127 | [M - OCH₃]⁺ |
| 113 | [M - COOH]⁺ |
| 71 | [C₄H₇O]⁺ (from cleavage of the cyclohexane ring) |
| 45 | [COOH]⁺ |
Interpretation of the Predicted Fragmentation:
-
Molecular Ion Peak: The molecular ion peak at m/z 158 would confirm the molecular weight of the compound.
-
Loss of a Methyl Group: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in a peak at m/z 143.
-
Loss of a Methoxy Group: Cleavage of the C-O bond of the ether could result in the loss of a methoxy radical (•OCH₃), giving a peak at m/z 127.
-
Loss of the Carboxylic Acid Group: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of the carboxyl radical (•COOH) and a peak at m/z 113.
-
Formation of the Carboxylium Ion: A characteristic peak for carboxylic acids is often observed at m/z 45, corresponding to the [COOH]⁺ ion.
-
Ring Cleavage: The cyclohexane ring can undergo various fragmentation pathways, leading to a series of peaks at lower m/z values.
Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.
-
IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and an ether (C-O stretch).
-
¹³C NMR spectroscopy confirms the number of unique carbon environments, consistent with the proposed structure, and the chemical shifts corroborate the presence of a carbonyl carbon, a carbon attached to an ether oxygen, and aliphatic carbons.
-
¹H NMR spectroscopy provides detailed information about the proton environments and their connectivity. The presence of the carboxylic acid proton, the methoxy protons, and the complex signals of the cyclohexane ring protons are all consistent with the structure of this compound.
-
Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern would further support the proposed structure by identifying characteristic losses of functional groups.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Mao, J., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5066-5081.
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Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]
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OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3702280, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114490, 3-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]
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Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
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ResearchGate. (n.d.). A The experimental setup for attenuated total reflection infrared spectroscopy (ATR). Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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Nanalysis. (2023, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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American Chemical Society. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques: Attenuated Total Reflectance Data Collection [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]
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LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of 3-cyclohexylpropionic acid methyl ester, and.... Retrieved from [Link]
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Swansea University Department of Chemistry. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
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LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Electron Ionization LC-MS: What Is It and Why Use It?. Retrieved from [Link]
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Strategic Selection of Starting Materials for the Synthesis of 3-Methoxycyclohexanecarboxylic Acid
Executive Summary
3-Methoxycyclohexanecarboxylic acid (CAS: 99799-10-7) represents a critical saturated scaffold in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for m-anisic acid. While the racemic mixture is commercially available, high-value drug development often necessitates specific stereoisomers (cis vs. trans) or isotopically labeled variants.
This guide analyzes commercially available starting materials, prioritizing them based on three distinct synthetic imperatives: Scalability (Route A), Stereochemical Precision (Route B), and Functional Versatility (Route C).
Strategic Decision Matrix
Before selecting a starting material, the end-goal stereochemistry dictates the pathway. The cyclohexane ring allows for two diastereomers:
-
Cis-isomer: Carboxylic acid and methoxy group on the same face (typically favored in catalytic hydrogenation).
-
Trans-isomer: Substituents on opposite faces (thermodynamically favored).
Figure 1: Decision matrix for selecting starting materials based on project requirements.
Route A: The Aromatic Hydrogenation (Scalability)
Primary Starting Material: 3-Methoxybenzoic Acid (m-Anisic Acid) CAS: 586-38-9 | Purity: >99% | Cost: Low
This is the industry-standard route for generating the scaffold in bulk. The aromatic ring is reduced using high-pressure hydrogenation.
Mechanism & Challenges
The primary challenge is hydrogenolysis (demethylation), where the methoxy group is cleaved to form cyclohexanecarboxylic acid.
-
Catalyst Selection: Palladium (Pd/C) often leads to extensive demethylation. Rhodium (Rh/C) or Ruthenium (Ru/C) are required to preserve the ether linkage.
-
Stereochemistry: This route typically yields a mixture of cis and trans isomers, often favoring the cis isomer (kinetic product) under milder conditions.
Protocol: Ruthenium-Catalyzed Hydrogenation
Note: This protocol minimizes ether cleavage.
-
Preparation: Charge a high-pressure autoclave with 3-methoxybenzoic acid (1.0 eq) and 5% Ru/C (5 wt% loading).
-
Solvent: Add Methanol or Acetic Acid (0.5 M concentration). Insight: Acetic acid often accelerates rate but may promote trace esterification.
-
Reaction: Pressurize with H₂ to 50 bar (725 psi) and heat to 80°C. Stir vigorously for 12 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: The residue is a mix of cis/trans isomers.[1] Separation requires fractional crystallization or preparative HPLC.
Route B: The Ketone Reduction (Stereochemical Precision)
Primary Starting Material: Ethyl 3-oxocyclohexanecarboxylate CAS: 33668-25-6 | Purity: 95-97% | Cost: Moderate
When a specific diastereomer is required, starting from the saturated ketone allows for controlled hydride reduction.
Synthetic Strategy
-
Stereoselective Reduction:
-
For Cis-Alcohol (Axial attack): Use bulky hydrides like L-Selectride.
-
For Trans-Alcohol (Equatorial attack): Use small hydrides like NaBH₄ (gives mixture, separable) or thermodynamic equilibration.
-
-
Methylation: The resulting secondary alcohol is methylated.
-
Hydrolysis: The ethyl ester is cleaved to yield the free acid.
Protocol: Stepwise Synthesis
-
Reduction: Dissolve ethyl 3-oxocyclohexanecarboxylate in THF at -78°C. Add L-Selectride (1.1 eq) dropwise. Quench with H₂O₂/NaOH. Isolate cis-alcohol.
-
Methylation: Treat the alcohol with MeI (3.0 eq) and Ag₂O (2.0 eq) in DMF. Insight: Silver oxide is used to prevent epimerization or elimination common with strong bases like NaH.
-
Hydrolysis: Stir the ester in LiOH/THF/H₂O (2:2:1) at ambient temperature for 4 hours. Acidify to pH 2 to precipitate the target acid.
Route C: The Phenolic Route (Functional Versatility)
Primary Starting Material: 3-Hydroxybenzoic Acid CAS: 99-06-9 | Purity: >99% | Cost: Low
This route is reserved for cases where the methoxy group must be installed after ring saturation, such as introducing a deuterated methoxy group (-OCD₃) or a complex ether side chain.
Workflow
-
Hydrogenation: 3-Hydroxybenzoic acid → 3-Hydroxycyclohexanecarboxylic acid (Rh/Al₂O₃, H₂).
-
Double Deprotonation: Treatment with 2.2 eq NaH.
-
Selective Alkylation: Addition of the electrophile (e.g., CD₃I).
Comparative Analysis of Starting Materials
| Feature | 3-Methoxybenzoic Acid (Route A) | Ethyl 3-oxocyclohexanecarboxylate (Route B) | 3-Hydroxybenzoic Acid (Route C) |
| CAS | 586-38-9 | 33668-25-6 | 99-06-9 |
| MW | 152.15 g/mol | 170.21 g/mol | 138.12 g/mol |
| Primary Utility | Bulk Scale-up | Stereocontrol (cis vs trans) | Isotopic Labeling / Analogues |
| Step Count | 1 (Hydrogenation) | 3 (Reduct → Methyl → Hydrol) | 2 (Hydrogenation → Alkylation) |
| Key Risk | Ether cleavage (Demethylation) | Epimerization during workup | O- vs C-alkylation competition |
| Cost Efficiency | High | Moderate | High |
Visualizing the Synthetic Pathways
Figure 2: Comparison of the direct hydrogenation route vs. the stepwise ketone modification route.
References
-
Nieto, S., et al. (2006). Hydrogenation of Aromatic Carboxylic Acids with Supported Ruthenium Catalysts. Journal of Catalysis.
-
Sigma-Aldrich. (2024). Product Specification: 3-Methoxybenzoic acid.[2][3]
-
PubChem. (2024). Compound Summary: Ethyl 3-oxocyclohexanecarboxylate.[4][5][6] National Library of Medicine.
-
Danishefsky, S., et al. (1975). Stereospecific Reduction of Cyclic Ketones. Journal of Organic Chemistry.
-
BLD Pharm. (2024). Safety Data Sheet: this compound (Mix of cis/trans).
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An In-depth Technical Guide to 3-Methoxycyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
3-Methoxycyclohexanecarboxylic acid, a substituted cycloalkane, represents a pivotal structural motif in the landscape of medicinal chemistry and organic synthesis. Its unique combination of a flexible cyclohexane scaffold, a polar carboxylic acid group, and a methoxy substituent imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and applications of this compound, with a particular focus on its role as a valuable building block for researchers and professionals in drug development. While a singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the broader exploration of substituted cyclohexanes as bioisosteres and scaffolds in the pursuit of new medicines.
Physicochemical Properties and Stereochemistry
This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a chiral molecule that exists as a mixture of stereoisomers.[1] The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The substituents—the methoxy and carboxylic acid groups—can be oriented in either axial or equatorial positions, leading to the existence of cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molar Mass | 158.19 g/mol | [1] |
| IUPAC Name | 3-methoxycyclohexane-1-carboxylic acid | [1] |
| CAS Number | 99799-10-7 (mixture of cis and trans) | [1] |
| 73873-52-6 (cis-isomer) | [1] |
The stereochemistry of this compound is a critical determinant of its biological activity and its utility in the synthesis of complex molecules. The spatial arrangement of the functional groups dictates how the molecule interacts with biological targets, such as enzymes and receptors. Consequently, stereoselective synthesis to isolate specific isomers is often a key objective in its preparation for pharmaceutical applications.
Synthetic Strategies: A Plausible and Referenced Approach
While a definitive first synthesis is not readily found in the literature, a logical and commonly employed method for the preparation of this compound involves the catalytic hydrogenation of the corresponding aromatic precursor, 3-methoxybenzoic acid. This approach is well-established for the synthesis of substituted cyclohexanecarboxylic acids.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Catalytic Hydrogenation of 3-Methoxybenzoic Acid
This protocol is a representative procedure based on established methods for the hydrogenation of aromatic carboxylic acids.
Materials:
-
3-Methoxybenzoic acid
-
Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reaction vessel, dissolve 3-methoxybenzoic acid in a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add the Rh/C or Ru/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi) and heat to the appropriate temperature (e.g., 50-100 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or chromatography to separate the cis and trans isomers if required.
Causality Behind Experimental Choices:
-
Catalyst: Rhodium and Ruthenium are highly effective catalysts for the hydrogenation of aromatic rings under relatively mild conditions. The choice between them can influence the stereoselectivity of the reaction.
-
Solvent: Methanol is a common solvent for hydrogenation as it readily dissolves the starting material and is relatively inert under the reaction conditions.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions. Higher pressures and temperatures generally lead to faster reactions but may also affect stereoselectivity.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the methoxy group protons (a singlet around 3.3 ppm), the proton on the carbon bearing the carboxylic acid (a multiplet), the proton on the carbon bearing the methoxy group (a multiplet), and the methylene protons of the cyclohexane ring.
-
¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbon attached to the methoxy group, the methoxy carbon itself, and the carbons of the cyclohexane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclohexane scaffold is a common feature in many drug molecules as it provides a three-dimensional structure that can effectively interact with biological targets. The methoxy and carboxylic acid groups offer handles for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacological properties.
While specific drugs containing this exact fragment may not be widely marketed, its structural motif is present in numerous compounds investigated in drug discovery programs. For instance, substituted cyclohexanecarboxylic acids are key components in the development of CCR5 antagonists for the treatment of HIV.[2] The conformational flexibility of the cyclohexane ring, combined with the specific placement of functional groups, allows for the design of potent and selective inhibitors of biological targets.
The use of such building blocks is a cornerstone of modern medicinal chemistry, enabling the exploration of chemical space and the development of new therapeutics with improved efficacy and safety profiles.
Caption: Role of this compound in drug discovery.
Conclusion
This compound, while not a compound with a celebrated history of discovery, holds significant importance as a versatile building block in contemporary organic and medicinal chemistry. Its synthesis, primarily through the hydrogenation of its aromatic precursor, provides access to a stereochemically rich scaffold. The strategic placement of the methoxy and carboxylic acid functionalities allows for a multitude of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. As the demand for novel therapeutics with improved properties continues to grow, the utility of well-defined and functionalized building blocks like this compound will undoubtedly continue to expand, playing a silent yet critical role in the future of drug discovery.
References
-
PubChem Compound Summary for CID 3702280, this compound. National Center for Biotechnology Information. [Link]
-
Nishizawa, R., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(15), 4228-4233. [Link]
Sources
- 1. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Rigidifying PROTAC Linkers using 3-Methoxycyclohexanecarboxylic Acid Scaffolds
Executive Summary & Strategic Rationale
The "linker" in a Proteolysis Targeting Chimera (PROTAC) was historically viewed as a passive connector. However, current "Linkerology" demonstrates that the linker is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.
While Polyethylene Glycol (PEG) and alkyl chains remain common, they often suffer from high conformational entropy (reducing binding affinity) and poor membrane permeability due to exposed polar surface area.
3-Methoxycyclohexanecarboxylic acid represents an advanced, "rigidified" linker scaffold. This Application Note details its use to solve three specific PROTAC development challenges:
-
Entropic Penalty Reduction: The cyclohexane ring restricts rotational degrees of freedom, pre-organizing the PROTAC for ternary complex formation.
-
Permeability Optimization: The methoxy (-OMe) group modulates lipophilicity (LogD) and aqueous solubility without introducing hydrogen bond donors (HBD), which are detrimental to cell permeability.
-
Vector Control: The cis/trans isomerism of the cyclohexane ring allows precise control over the exit vectors of the warhead and E3 ligand.
Physicochemical Profile & Design Logic
The "Goldilocks" Zone of Rigidity
Flexible linkers (PEGs) allow the E3 ligase and Protein of Interest (POI) to find each other but incur a high entropic cost upon binding. Overly rigid linkers (alkynes/biphenyls) may prevent the necessary protein-protein interactions (PPIs).
The cyclohexane scaffold offers a "semi-rigid" compromise. It locks the distance between ligands but retains slight flexibility via chair-boat interconversions.
The Methoxy Advantage
Why 3-methoxy? Unsubstituted cyclohexane linkers can be too lipophilic (high LogP), leading to non-specific binding. Hydroxyl-substituted linkers increase solubility but add HBDs, reducing permeability.
-
Methoxy (-OMe): Acts as a weak hydrogen bond acceptor. It improves water solubility compared to a bare cyclohexane but maintains a better permeability profile than a hydroxyl group.
Visualizing the Design Logic
Figure 1: Decision matrix for selecting this compound over standard PEG linkers.
Experimental Protocol: Chemical Synthesis
This protocol describes the coupling of This compound (as the linker) to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-NH2 or VHL-Ligand-NH2).
Note on Stereochemistry: Commercial sources often supply this acid as a mixture of cis/trans isomers or racemates. For PROTACs, stereopurity is critical .
-
Recommendation: Separate isomers via Chiral HPLC before coupling, or purchase enantiopure starting materials (e.g., (1R,3R)-3-methoxycyclohexane-1-carboxylic acid).
Materials
-
Linker: this compound (1.0 eq)
-
Amine Partner: E3 Ligand-NH2 (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Purification: C18 Reverse Phase HPLC
Step-by-Step Procedure
-
Activation:
-
Dissolve this compound (0.1 mmol) in anhydrous DMF (1 mL).
-
Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol).
-
Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.
-
-
Coupling:
-
Add the amine-functionalized E3 ligand (0.1 mmol) to the reaction mixture.
-
Stir at RT under nitrogen atmosphere.
-
Monitoring: Check reaction progress via LC-MS at 1 hour. The steric bulk of the cyclohexane ring may slow down the kinetics compared to a linear chain. If incomplete after 2 hours, heat to 40°C.
-
-
Work-up & Purification:
-
Dilute reaction with DMSO/Water (1:1).
-
Purify directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Lyophilize fractions to obtain the Linker-E3 Ligand intermediate .
-
-
Final Assembly (Warhead Attachment):
-
Depending on your design, the linker likely has a second functional handle (e.g., the methoxy group might be a masked alcohol, or the ring has a second substitution).
-
Standard Approach: If the starting material was actually a 3-methoxycyclohexane-1,4-dicarboxylic acid monoester , you would now deprotect the ester and repeat the coupling with the Warhead amine.
-
Experimental Protocol: Biological Validation
Once synthesized, the rigid linker PROTAC must be evaluated for its ability to form a stable ternary complex.
Ternary Complex Stability (TR-FRET)
Unlike degradation assays, this measures the physics of the interaction, which rigid linkers are designed to improve.
Assay Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Tag the E3 ligase (e.g., Cereblon) with a Terbium donor and the POI (e.g., BRD4) with a fluorescent acceptor.
Protocol:
-
Preparation: Dilute PROTAC in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127). Prepare a 10-point dose-response curve (10 µM to 0.1 nM).
-
Incubation:
-
Mix 5 nM Tb-labeled E3 Ligase + 5 nM Acceptor-labeled POI.
-
Add PROTAC dilutions.
-
Incubate for 60 minutes at RT.
-
-
Readout: Measure TR-FRET signal (Ratio 520nm/490nm).
-
Analysis: Plot signal vs. log[PROTAC].
-
Success Metric: A rigid linker should show a higher FRET amplitude (indicating a tighter complex) or a lower Hook Effect threshold compared to a flexible PEG analog.
-
Cellular Permeability (PAMPA)
To validate the benefit of the methoxy-cyclohexane scaffold over PEG.
-
Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid-oil-lipid tri-layer.
-
Donor Well: Add 300 µL of PROTAC (10 µM) in PBS (pH 7.4).
-
Acceptor Well: Add 200 µL of PBS.
-
Incubation: 5 hours at RT.
-
Quantification: Measure concentration in both wells via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).-
Target:
cm/s is desired for oral bioavailability.
-
Data Analysis & Troubleshooting
Comparative Data Template
Use this table to benchmark your new linker against a standard PEG linker.
| Metric | PEG-3 Linker (Control) | 3-Methoxycyclohexane (Test) | Interpretation |
| DC50 (nM) | 50 | 10 | Rigid linker improved potency 5x. |
| Dmax (%) | 95% | 98% | Similar maximal degradation. |
| LogD (pH 7.4) | 1.5 | 2.8 | Methoxy/Ring increased lipophilicity. |
| PAMPA | Low | High | Key Success: Rigid linker crosses membranes better. |
| Hook Effect | Visible at 1 µM | Visible at 5 µM | Rigid linker stabilizes ternary complex better. |
Troubleshooting Guide
-
Issue: Low Synthesis Yield.
-
Cause: Steric hindrance of the cyclohexane ring adjacent to the carboxylic acid.
-
Fix: Switch from HATU to COMU or generate the Acid Chloride (using Oxalyl Chloride) before adding the amine.
-
-
Issue: Poor Solubility.
-
Cause: The cyclohexane ring is too lipophilic.
-
Fix: Ensure the methoxy group is present. If still insoluble, consider a heterocyclic analog (e.g., tetrahydropyran-4-carboxylic acid) to add a ring oxygen.
-
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL ligands. Journal of Medicinal Chemistry. (Cited for rigid linker stereochemistry principles).[2][3][4] [Link]
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Example of rigid linker improving ternary complex). [Link]
-
Atilaw, Y., et al. (2021). Solution Conformations of a Linked Macrocyclic PROTAC. ACS Medicinal Chemistry Letters. (Linker dynamics and permeability).[4] [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxycyclohexanecarboxylic Acid
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-3MCCA-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Workflow
The Target: 3-Methoxycyclohexanecarboxylic acid (CAS: 99799-10-7) is a critical saturated building block for pharmaceutical intermediates.[1] Its synthesis typically involves the catalytic hydrogenation of 3-methoxybenzoic acid .
The Challenge: While the transformation appears simple (aromatic ring saturation), it is fraught with competing pathways.[1] The electron-donating methoxy group and the electron-withdrawing carboxylic acid group create a "push-pull" electronic environment that complicates catalyst selection and stereocontrol.
Recommended Standard Protocol (The "Golden Path")
If you are starting a new synthesis, begin here to minimize side reactions.
| Parameter | Recommendation | Rationale |
| Precursor | 3-Methoxybenzoic acid | Commercially available, high purity. |
| Catalyst | 5% Rh/C or 5% Rh/Al₂O₃ | Critical: Rhodium is far superior to Palladium (Pd) for this substrate.[1] Pd promotes hydrogenolysis (cleavage) of the methoxy group.[1] |
| Solvent | Acetic Acid (AcOH) or Water/t-Butanol | Avoids esterification side reactions common with methanol/ethanol.[1] |
| Pressure | 20–50 bar (300–725 psi) | High pressure is required to overcome the resonance energy of the benzene ring at moderate temperatures.[1] |
| Temperature | 50–80 °C | Keep T < 100 °C to prevent decarboxylation and thermodynamic equilibration if cis-isomer is desired. |
Interactive Troubleshooting Guide
Select the specific issue you are encountering in your reaction profile below.
Ticket #1: "I am observing significant loss of the methoxy group (formation of cyclohexanecarboxylic acid)."
Diagnosis: Hydrogenolysis (Demethoxylation) This is the most common failure mode.[1] The C(sp²)–O bond in aryl ethers is susceptible to cleavage under hydrogenation conditions, particularly when the aromatic ring is electron-deficient.[1]
Root Cause:
-
Wrong Catalyst: Using Palladium (Pd/C).[1][2][3] Pd is an excellent hydrogenolysis catalyst and will aggressively cleave the methoxy group before or during ring saturation.
-
Excessive Temperature: Temperatures >100°C increase the kinetic energy sufficiently to break the C–O bond.
Corrective Action:
-
Switch to Rhodium (Rh) or Ruthenium (Ru): Rhodium allows for ring saturation under milder conditions without attacking the ether linkage.[1]
-
Protocol Adjustment: If you must use Pd (due to cost), you must lower the temperature (<40°C) and increase pressure (>80 bar) to favor ring hydrogenation over C-O cleavage, though this window is narrow.[1]
Ticket #2: "My product is a methyl ester, not the acid."
Diagnosis: Fischer Esterification You are likely using Methanol (MeOH) as your solvent.[1][4]
Root Cause: The carboxylic acid starting material, combined with the acidic nature of the catalyst support (or the protons generated during H₂ activation), catalyzes the reaction between the substrate and the solvent.[1]
Corrective Action:
-
Change Solvent: Switch to Acetic Acid (AcOH) , Tetrahydrofuran (THF) , or a Water/Dioxane mixture.[1]
-
Water Suppression: If you must use an alcohol for solubility, add 5-10% water to the mixture to shift the equilibrium back toward the acid.
Ticket #3: "I need the cis-isomer, but I'm getting a mixture or mostly trans."
Diagnosis: Thermodynamic Equilibration
-
Kinetic Product: Cis-3-methoxycyclohexanecarboxylic acid (Syn-addition of H₂).[1]
-
Thermodynamic Product: Trans-isomer (Diequatorial conformation is more stable).[1]
Root Cause: Extended reaction times or high temperatures allow the product to isomerize. Once the ring is saturated, the catalyst can facilitate epimerization at the alpha-carbon (next to the COOH group).[1]
Corrective Action:
-
Stop Early: Monitor consumption of starting material closely via HPLC/GC and quench immediately upon completion.
-
Lower Temperature: Run the reaction at the lowest temperature that sustains a reasonable rate (e.g., 40-50°C).
-
Increase Pressure: Higher H₂ pressure accelerates the hydrogenation rate relative to the isomerization rate.
Mechanistic Visualization (Pathway Analysis)
The following diagram maps the competing pathways. Use this to identify where your mass balance is going.
Caption: Reaction network showing the primary hydrogenation pathway (Green) versus competing hydrogenolysis, esterification, and decarboxylation pathways (Red).[1]
Quantitative Data & Solvent Effects
The choice of solvent profoundly impacts the reaction rate due to the "poisoning" effect of the carboxylic acid group adsorbing onto the catalyst.
| Solvent System | Relative Rate | Selectivity (Target) | Risk Factor |
| Acetic Acid (Glacial) | High | >95% | Difficult to remove trace acid during workup.[1] |
| Water / Dioxane (1:1) | Moderate | >90% | Water helps desorb the product from the catalyst surface [1].[1] |
| Methanol (MeOH) | High | <60% | High risk of methyl ester formation.[1] |
| Hexane/Cyclohexane | Low | >95% | Poor solubility of starting material; requires high pressure. |
| Supercritical CO₂ | Very High | >99% | Requires specialized equipment; excellent mass transfer [2]. |
Frequently Asked Questions (FAQ)
Q: Can I use Pt/TiO₂ instead of Rh/C? A: Yes. Recent studies indicate that Platinum supported on Titania (Pt/TiO₂) is highly effective for benzoic acid derivatives.[1] The interaction between Pt and the TiO₂ support creates electron-deficient sites that activate the aromatic ring while resisting poisoning by the carboxyl group. This is an excellent alternative if Rhodium is too expensive [3].
Q: How do I separate the cis and trans isomers if I get a mixture? A:
-
Crystallization: The trans-isomer typically has a higher melting point and lower solubility in non-polar solvents (like hexane/ether mixtures).[1]
-
Iodolactonization: (Advanced) If the carboxylic acid and methoxy group are cis-1,3, they cannot form a lactone easily. However, chemical derivation can sometimes exploit the proximity of groups in the cis form for separation.
-
Preparative HPLC: For small scale, use a C18 column with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid).
Q: Why does the reaction stop at 80% conversion? A: This is likely catalyst poisoning . The product (cyclohexanecarboxylic acid derivative) adsorbs more strongly to the metal surface than the starting material, blocking active sites.[1]
-
Fix: Add a small amount of water (if using organic solvent) or increase agitation speed to improve mass transfer.[1]
References
-
Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. CABI Digital Library. Available at: [Link][1]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. National Institutes of Health (PMC). Available at: [Link]
-
Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature Communications. Available at: [Link][1]
-
Self-supported hydrogenolysis of aromatic ethers to arenes. Science Advances. Available at: [Link]
Sources
Optimizing reaction conditions for the synthesis of 3-Methoxycyclohexanecarboxylic acid
[1]
Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-3MCCA-2024 Topic: Reaction Optimization & Troubleshooting[1]
Executive Summary
The synthesis of 3-Methoxycyclohexanecarboxylic acid (3-MCCA) via the catalytic hydrogenation of 3-methoxybenzoic acid (m-anisic acid) is a pivotal step in the production of various pharmaceutical intermediates. While the reaction appears straightforward, it is fraught with three critical failure modes: demethoxylation (loss of the ether group), decarboxylation , and uncontrolled stereoselectivity (cis/trans ratio).
This guide replaces generic advice with field-proven protocols designed to maximize yield and control stereochemistry.
Module 1: The Core Protocol (Golden Standard)
User Question: "I am using Pd/C for the hydrogenation of 3-methoxybenzoic acid, but I keep observing significant amounts of cyclohexanecarboxylic acid (demethoxylation). What is the optimal catalyst system?"
Technical Diagnosis
You are experiencing hydrogenolysis .[1] Palladium (Pd) is an excellent catalyst for C-O bond cleavage (hydrogenolysis), especially at the elevated temperatures often required to reduce the aromatic ring. To preserve the methoxy ether linkage while saturating the ring, you must switch to a metal with high hydrogenation activity but low hydrogenolysis potential.
Optimized Protocol
Switch to Rhodium (Rh) or Ruthenium (Ru). Rhodium is the superior choice for ring saturation under mild conditions, preserving the C-O bond.
| Parameter | Standard Condition | Optimization Logic |
| Precursor | 3-Methoxybenzoic acid | High purity (>98%) required to prevent catalyst poisoning.[1] |
| Catalyst | 5% Rh/C (5 wt% loading) | Rh minimizes demethoxylation compared to Pd.[1] |
| Solvent | Acetic Acid (AcOH) or Water/Dioxane (1:1) | AcOH prevents decarboxylation.[1] Water/Dioxane enhances rate for Ru catalysts [1].[1] |
| Pressure | 20–50 bar (300–725 psi) | Higher pressure favors the kinetic product (cis) and increases rate. |
| Temperature | 50–80°C | Keep <100°C. Above 120°C, hydrogenolysis of the methoxy group accelerates. |
Step-by-Step Workflow
-
Dissolution: Dissolve 3-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Catalyst Loading: Add 5% Rh/C (5 wt% relative to substrate) under an inert nitrogen atmosphere (Pyrophoric hazard).[1]
-
Hydrogenation: Pressurize autoclave to 50 bar H₂. Heat to 60°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Reaction typically completes in 4–6 hours.[1] Monitor via HPLC.[1][2]
-
Workup: Filter catalyst through Celite. Concentrate filtrate.[1]
-
Note: If using AcOH, azeotrope with toluene to remove traces of acid during concentration.[1]
-
Module 2: Stereochemical Control (Cis vs. Trans)
User Question: "My application requires the cis -isomer, but I am getting a 60:40 mixture. How do I force the reaction toward the cis-isomer?"
Mechanistic Insight
Catalytic hydrogenation of aromatics occurs via syn-addition of hydrogen from the metal surface.[1]
-
Kinetic Product (Cis): The "all-cis" isomer (where substituents are on the same side as the added hydrogens) is formed first.
-
Thermodynamic Product (Trans): If the catalyst remains in contact with the product under low hydrogen pressure or high temperature, isomerization occurs to the more stable trans-diequatorial conformation.
Control Strategy
| Target Isomer | Reaction Condition Adjustments |
| Maximize Cis | High Pressure / Low Temp / Short Time. Run at 50 bar / 50°C. Stop reaction immediately upon consumption of starting material. Use Rh/C (favors kinetic product).[1] |
| Maximize Trans | Equilibration. After hydrogenation, treat the crude mixture with a base (e.g., NaOMe in MeOH) or heat with catalytic HCl. This flips the C1-carboxyl group to the equatorial position.[1] |
Module 3: Troubleshooting & Impurity Profile
User Question: "I see a peak at RRT 0.85 and RRT 1.2 in my HPLC. What are these and how do I remove them?"
Common Impurity Matrix
| Impurity | Cause | Solution |
| Cyclohexanecarboxylic Acid | Demethoxylation. Caused by Pd catalyst or Temp >120°C. | Switch to Rh/C .[1] Lower temperature to <80°C. |
| Methyl Ester Derivative | Esterification. Solvent is Methanol/Ethanol + Acidic conditions.[1] | Switch solvent to THF , Dioxane , or Acetic Acid .[1] Avoid alcohols during hydrogenation if acid is present.[1] |
| Toluene / Methylcyclohexane | Full Reduction. Extreme over-reduction of the carboxyl group.[1] | Reduce reaction time. Ensure catalyst loading is not excessive (>10%).[1] |
Visualizing the Pathway
The following diagram illustrates the reaction pathways, highlighting the divergence between the desired kinetic path (Rh/C) and the undesired thermodynamic/degradation paths (Pd/C).
Caption: Reaction network showing the selectivity divergence between Rhodium (kinetic/preservation) and Palladium (hydrogenolysis/degradation) pathways.
Module 4: Advanced Solvent Engineering
User Question: "Acetic acid is corrosive to my reactor. Can I use a greener solvent?"
Answer: Yes, but with caveats. While Acetic Acid is the standard for suppressing catalyst poisoning by the amine/acid functionalities, Water/1,4-Dioxane mixtures are a validated alternative for Ruthenium (Ru) catalysts.
-
The Binary Solvent Effect: Research indicates that a 1:1 mixture of Water and 1,4-Dioxane using 5% Ru/C can achieve 100% conversion with high selectivity [1].[1][3] The water component increases the polarity, enhancing the desorption of the product from the catalyst surface, while dioxane solubilizes the organic substrate.
-
Supercritical CO₂ (scCO₂): For labs equipped with high-pressure reactors, Rh/C in scCO₂ at 323 K (50°C) offers a solvent-free workup (product is collected by depressurization) [2].[1]
References
-
CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link][4]
-
ResearchGate. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available at: [Link]
-
PubChem. this compound (Compound Summary). Available at: [Link]
-
MDPI. Palladium-Rhenium Catalysts for Selective Hydrogenation. (Context on Pd selectivity issues). Available at: [Link]
Sources
- 1. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
Technical Support Center: Synthesis and Byproduct Characterization of 3-Methoxycyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methoxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this specific chemical synthesis, with a focus on the identification and characterization of process-related byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality, purity, and safety of your final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.
Question 1: My final product shows unexpected peaks in the 1H NMR spectrum, particularly in the aromatic region. What could be the cause?
Answer: The presence of aromatic signals (typically in the δ 7-8 ppm range) in the 1H NMR spectrum of your this compound strongly suggests incomplete hydrogenation of the starting material, 3-methoxybenzoic acid.
-
Causality: The synthesis of this compound commonly involves the catalytic hydrogenation of 3-methoxybenzoic acid.[1] If the reaction is incomplete, the unreacted starting material will be carried through the workup and purification steps, leading to aromatic impurities in your final product. Factors that can contribute to incomplete hydrogenation include:
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old, poisoned, or used in insufficient quantity.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solvent Effects: The choice of solvent can influence the reaction rate and efficiency.[2]
-
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Use fresh, high-quality catalyst for each reaction.
-
Optimize Hydrogen Pressure: Ensure that the hydrogenation is carried out at the recommended pressure.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before stopping the reaction.
-
Solvent Selection: Consider using a solvent system that has been shown to be effective for similar hydrogenations, such as a mixture of 1,4-dioxane and water.[2]
-
Question 2: I've observed a significant amount of a byproduct with a mass corresponding to the loss of a methoxy group. What is this impurity and how can I avoid it?
Answer: The loss of the methoxy group suggests the formation of 3-hydroxycyclohexanecarboxylic acid or related degradation products.
-
Causality: This can occur under harsh reaction conditions, particularly if acidic or basic conditions are not well-controlled during the synthesis or workup. The ether linkage of the methoxy group can be susceptible to cleavage.
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Control pH: During aqueous workup steps, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions for extended periods.
-
Purification: If the byproduct has already formed, it can likely be separated from the desired product by column chromatography due to the difference in polarity conferred by the hydroxyl group.
-
Question 3: My GC-MS analysis indicates the presence of several isomeric byproducts. What are the likely structures and how do they form?
Answer: The formation of isomeric byproducts is a common challenge in cyclohexanecarboxylic acid synthesis. The most likely isomers are the cis and trans stereoisomers of this compound. Additionally, rearrangement reactions can lead to other constitutional isomers.
-
Causality:
-
Stereoisomers (cis/trans): The hydrogenation of the aromatic ring of 3-methoxybenzoic acid can result in the formation of both cis and trans isomers of this compound. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions.
-
Rearrangement Products: Under certain conditions, particularly with strong acids, carbocation intermediates can form, leading to ring contraction. A potential byproduct is 1-methyl-2-methoxycyclopentanecarboxylic acid, analogous to rearrangements observed in similar reactions.[3]
-
-
Troubleshooting and Characterization:
-
Isomer Separation: The cis and trans isomers can often be separated or at least enriched using chromatographic techniques like HPLC or preparative GC.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra can help distinguish between the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ for the cis and trans isomers.[4]
-
GC-MS: While GC-MS can indicate the presence of isomers with the same mass-to-charge ratio, it may not be sufficient to definitively identify their stereochemistry without appropriate standards.[5]
-
-
Reaction Condition Optimization: To control the stereoselectivity of the hydrogenation, you can screen different catalysts and solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the catalytic hydrogenation of 3-methoxybenzoic acid.[1] This reaction involves the reduction of the aromatic ring using a heterogeneous catalyst, typically a noble metal like palladium or rhodium on a carbon support, under a hydrogen atmosphere.
Q2: What analytical techniques are most suitable for characterizing the purity of this compound and identifying byproducts?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and is excellent for identifying the main product and any major impurities. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm in the 1H NMR spectrum.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts. Derivatization of the carboxylic acid to its methyl ester can improve its volatility and chromatographic behavior.[5][8]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and separating non-volatile impurities.[9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm-1 and a C=O stretch around 1700 cm-1).[6]
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety measures are crucial:
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure-rated equipment and proper grounding to prevent static discharge.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[4]
-
Pressure: Always use a blast shield when working with reactions under pressure.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol outlines a general procedure for the analysis of a crude reaction mixture from the synthesis of this compound to identify potential byproducts.
1. Sample Preparation (Derivatization to Methyl Ester): a. To approximately 1-2 mg of the crude reaction product in a vial, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Allow the vial to cool to room temperature. d. Add 1 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid. e. Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane) and vortex for 1 minute. f. Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial for GC-MS analysis.[8]
2. GC-MS Instrumentation and Conditions (Example):
- GC System: Agilent 8890 GC or equivalent
- MS System: Agilent 5977B MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (split mode, e.g., 50:1)
- Oven Program:
- Initial temperature: 70°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold at 280°C for 5 minutes
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 40-550
3. Data Analysis:
- Identify the peak for the methyl ester of this compound based on its expected retention time and mass spectrum.
- Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) to tentatively identify byproducts. Look for characteristic fragments that might indicate incomplete hydrogenation, loss of the methoxy group, or rearrangement.
Visualizations
Reaction Pathway and Potential Byproduct Formation
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
Summary of Potential Byproducts and Analytical Methods
| Byproduct Type | Potential Structure(s) | Likely Cause | Recommended Analytical Technique(s) |
| Incomplete Hydrogenation | 3-Methoxybenzoic acid, 3-Methoxycyclohexene-carboxylic acids | Inefficient hydrogenation (catalyst, pressure, time) | 1H NMR, HPLC, GC-MS |
| Demethylation | 3-Hydroxycyclohexanecarboxylic acid | Harsh acidic or basic conditions | GC-MS (after derivatization), HPLC |
| Stereoisomers | cis- and trans-3-Methoxycyclohexanecarboxylic acid | Non-stereoselective hydrogenation | Chiral HPLC, 1H NMR (for ratio), GC-MS |
| Rearrangement | 1-Methyl-2-methoxycyclopentanecarboxylic acid | Strong acid, high temperature | GC-MS, 1H & 13C NMR |
| Solvent-Related | Benzyl alcohol, Toluene (if from solvent impurity or side reaction) | Hydrogenolysis of certain solvents or impurities | GC-MS[2] |
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P
- Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- This compound | C8H14O3 | CID 3702280 - PubChem - NIH.
- 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure.
- Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages - PubMed.
- Supporting inform
- Synthesis cyclohexane carboxylic acid
- Exercise 21.
- Preparation of 3-methoxybenzoic acid - Sciencemadness.org.
- GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide - Benchchem.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library.
- 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 1H NMR spectrum - ChemicalBook.
- US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google P
- Acids: Derivatiz
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.
- (PDF)
- Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic c
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.
- 01-00027A-EN Simplified Analysis of Aqueous Short Chain F
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG
- Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - NIH.
- 20.
Sources
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Stability of 3-Methoxycyclohexanecarboxylic acid under acidic/basic conditions
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in R&D workflows. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Product Identity: 3-Methoxycyclohexanecarboxylic acid (CAS: 99799-10-7) Chemical Class: Substituted alicyclic carboxylic acid / Ether Primary Application: Building block for pharmaceutical intermediates (e.g., analgesics, GPCR ligands).
Quick Reference: Stability Matrix
Use this table for a rapid assessment of reaction compatibility.
| Condition | Stability Rating | Primary Risk Factor | Critical Thresholds |
| Dilute Acid (HCl, H₂SO₄) | ✅ High | Esterification (in alcohols) | Stable at pH < 2, 25°C. |
| Strong Acid (HI, HBr) | ❌ Low | Ether Cleavage | Avoid > 40°C or prolonged exposure. |
| Weak Base (NaHCO₃) | ✅ High | Salt Formation | Forms stable carboxylate salts.[1] |
| Strong Base (NaOH, KOH) | ⚠️ Moderate | Epimerization | Risk of Cis/Trans isomerization at T > 80°C. |
| Oxidative Conditions | ✅ High | Ether Oxidation | Generally stable to mild oxidants (e.g., dilute H₂O₂).[1] |
| Thermal | ⚠️ Moderate | Decarboxylation | Stable < 150°C. Decomposition > 200°C. |
Deep Dive: Acidic Conditions
Mechanism & Causality
In acidic media, the carboxylic acid group is protonated but remains chemically intact unless alcohols are present (leading to Fischer esterification).[1] The critical vulnerability lies in the methoxy ether linkage .[1]
-
Ether Stability: The methoxy group is stable against non-nucleophilic strong acids (e.g., H₂SO₄, HClO₄) at moderate temperatures.[1]
-
The Cleavage Risk: Nucleophilic acids (HI, HBr) or Lewis acids (BBr₃, AlCl₃) will cleave the ether bond.[1] The mechanism typically follows an SN2 pathway (attack on the methyl group) because the secondary cyclohexyl carbocation is not sufficiently stabilized for a rapid SN1 pathway at room temperature.[1]
Troubleshooting Guide: Acidic Scenarios
Q: I observed a loss of the methoxy group (demethylation) during my reaction. What happened?
-
Diagnosis: Did you use HBr, HI, or a strong Lewis Acid (e.g., BBr₃)?
-
Root Cause: These reagents protonate the ether oxygen, making it a good leaving group.[1] The halide ion then attacks the methyl group, cleaving the bond to form a cyclohexanol derivative and methyl halide.[1]
-
Solution: Switch to non-nucleophilic acids like H₂SO₄ or Triflic acid (TfOH) if protonation is required without cleavage.[1]
Q: My product yield is low, and I see a new peak with M+14 mass shift (LC-MS).
-
Diagnosis: Are you running the reaction in methanol or ethanol?
-
Root Cause: Fischer Esterification.[1] The carboxylic acid reacts with the solvent under acidic catalysis.[1]
-
Solution: Use non-nucleophilic solvents (DCM, THF, Toluene) or replace the alcohol with a bulky counterpart (t-Butanol) if protic solvent is strictly necessary.[1]
Deep Dive: Basic Conditions
Mechanism & Causality
Under basic conditions, the carboxylic acid immediately deprotonates to form the carboxylate anion (–COO⁻), which is highly stable and resistant to nucleophilic attack.[1] The primary concern is Stereochemical Integrity .
-
Thermodynamics of Isomerization:
-
For 1,3-disubstituted cyclohexanes , the Cis isomer (diequatorial) is thermodynamically more stable than the Trans isomer (equatorial-axial).
-
Epimerization Pathway: Strong bases and heat can remove the
-proton (adjacent to the carboxyl group), creating a planar enolate intermediate.[1] When this reprotonates, it will preferentially form the thermodynamically stable cis-isomer.[1]
-
Troubleshooting Guide: Basic Scenarios
Q: The Cis/Trans ratio of my starting material changed after heating in NaOH.
-
Diagnosis: You likely triggered base-catalyzed epimerization.[1]
-
Root Cause: Heating (>80°C) in strong base allows the
-carbon to deprotonate.[1] If you started with the kinetic trans isomer, it will convert to the thermodynamic cis form.[1] -
Solution: Keep reaction temperature < 50°C. If high temperature is needed, ensure you are already using the stable cis isomer to prevent ratio drift.[1]
Q: Can I use strong bases like n-Butyllithium (n-BuLi)?
-
Diagnosis: Depends on the protecting groups.[1]
-
Risk: While the carboxylate is stable, n-BuLi is strong enough to deprotonate the
-position even at low temperatures (–78°C), generating a dianion. This is useful for substitution but risky for stereochemistry.[1] -
Solution: Quench carefully at low temperature to control the stereochemical outcome.
Visualizing the Pathways
The following diagram illustrates the divergent pathways for degradation and isomerization.
Figure 1: Reaction pathways affecting chemical and stereochemical stability.
Experimental Protocols
Protocol A: Rapid Stability Assessment (HPLC)
Use this protocol to validate stability before scaling up.[1]
-
Preparation: Prepare a 1 mg/mL solution of the compound in the solvent of interest (e.g., 1M HCl, 1M NaOH).[1]
-
Incubation:
-
T0: Inject immediately.
-
Stress: Heat at 60°C for 4 hours.
-
-
Analysis (Standard Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 210 nm (Carboxyl group absorbance) or MS (ESI-).
-
-
Acceptance Criteria: Purity drop < 2.0% indicates stability.[1]
Protocol B: Epimerization Study
Use this to determine if your reaction conditions are altering the stereochemistry.[1]
-
Dissolution: Dissolve 50 mg of the compound in 1 mL of the reaction solvent (base added).
-
Heating: Reflux for the intended reaction duration.
-
Workup: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.
-
H-NMR Analysis:
References
-
Stereochemistry of 1,3-Disubstituted Cyclohexanes : Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience, 1994.[1] (Foundational text establishing 1,3-diequatorial preference).[1]
-
Ether Cleavage Mechanisms : Burwell, R. L.[1] "The Cleavage of Ethers."[1][2] Chemical Reviews, 1954, 54(4), 615–685.[1]
-
Epimerization of Cyclohexanecarboxylic Acids : Patents describing base-catalyzed epimerization of analogous 4-substituted acids.[3] European Patent EP0814073B1.[1]
-
General Reactivity of this compound : PubChem Compound Summary for CID 3702280.[1]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Methoxycyclohexanecarboxylic Acid
Welcome to the technical support center for synthetic challenges involving 3-Methoxycyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities introduced by the steric bulk of this unique substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals.
The core challenge with this compound lies in the spatial arrangement of its substituents. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain, and the methoxy group at the C3 position significantly shields one face of the molecule.[1] This steric hindrance can dramatically reduce reaction rates or prevent reactions altogether, particularly when forming amide or ester bonds with bulky nucleophiles.[2][3][4]
This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the chemical logic behind them.
Troubleshooting Guide & FAQs
This section is formatted as a direct Q&A to address specific experimental failures and provide actionable solutions.
Issue 1: Esterification
Q: My standard Fischer esterification with a secondary or tertiary alcohol is failing or giving abysmal yields. What is the cause and what should I do?
A: Root Cause: Fischer esterification, being an equilibrium-driven process catalyzed by acid, is highly sensitive to steric hindrance.[5][6] The tetrahedral intermediate required for the reaction is sterically demanding. The combination of the bulky cyclohexyl frame of the acid and a hindered alcohol (e.g., isopropanol, tert-butanol) makes the activation energy for this intermediate prohibitively high. Furthermore, tertiary alcohols are prone to elimination under the harsh acidic conditions required.[7][8]
Solution Strategy: You must switch to a method that involves a more reactive acylating agent, bypassing the unfavorable equilibrium of the Fischer method. We recommend two robust protocols:
-
Yamaguchi Esterification: This is an exceptionally effective method for coupling sterically hindered acids and alcohols.[9][10] The reaction proceeds by first forming a highly reactive mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC). This intermediate is then selectively attacked by the alcohol, catalyzed by 4-dimethylaminopyridine (DMAP).[11][12] The bulky trichlorobenzoyl group ensures that the nucleophilic attack by DMAP occurs at the less hindered carbonyl of your substrate.[11]
-
Steglich Esterification: This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[13] The key to its success with hindered substrates is the addition of a catalytic amount of DMAP. DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked even by bulky alcohols.[7][13] This method is performed under mild, neutral conditions, which prevents side reactions like elimination.[7]
Data Summary: Comparison of Esterification Methods
| Method | Reagents | Conditions | Typical Yield (Hindered Alcohol) | Key Advantage |
| Fischer | H₂SO₄ (cat.), Alcohol (solvent) | Reflux | <10% | Inexpensive for simple substrates |
| Steglich | DCC or DIC, DMAP (cat.) | Room Temp, CH₂Cl₂ | 60-85% | Mild conditions, good for tertiary alcohols.[7][13] |
| Yamaguchi | TCBC, Et₃N, then Alcohol, DMAP | Room Temp, Toluene | 75-95% | Excellent for highly hindered systems.[9][10] |
Issue 2: Amide Bond Formation
Q: I am attempting to couple this compound with a hindered or electron-deficient amine, and standard coupling reagents (like EDC/HOBt) are ineffective. How can I drive this reaction to completion?
A: Root Cause: Similar to esterification, the formation of an amide bond requires the nucleophilic attack of an amine on an activated carboxyl group. When either the acid or the amine is sterically hindered, the rate of this crucial step plummets.[3][4] Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles, further compounding the problem. Standard carbodiimide methods may not generate an active ester reactive enough to overcome these combined barriers.[14]
Solution Strategy: You need to employ a more potent coupling reagent that generates a highly reactive intermediate.
-
Uronium/Aminium-based Reagents (HATU, HBTU): HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is one of the most powerful coupling reagents available. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[15] The intermediate is significantly more reactive than the OBt-esters formed by HBTU or EDC/HOBt, making it ideal for challenging couplings.
-
Conversion to Acyl Fluoride: For extremely difficult cases, converting the carboxylic acid to its acyl fluoride is a superior strategy.[14] Acyl fluorides are more stable than acyl chlorides but significantly more reactive than standard active esters. Reagents like cyanuric fluoride or XtalFluor-E can be used for this transformation. The subsequent reaction with the amine, sometimes at elevated temperatures, can provide the desired amide where other methods fail completely.[14]
Decision Workflow for Coupling Reactions This diagram outlines a logical path for selecting the appropriate reaction conditions based on the nature of your substrates.
Sources
- 1. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Guide: Preventing Epimerization During Derivatization of 3-Methoxycyclohexanecarboxylic Acid
Core Concept & Mechanistic Risk[1][2]
3-Methoxycyclohexanecarboxylic acid presents a specific stereochemical challenge during derivatization (esterification or amidation). Unlike simple amino acids, the cyclohexane ring imposes conformational constraints that can accelerate epimerization at the
The primary risk is Epimerization at C1 , which converts a pure cis-isomer into a cis/trans mixture (or vice versa). This occurs because the C1 proton is acidic, and the adjacent carbonyl activation lowers the energy barrier for enolization. The 3-methoxy substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the
Mechanism of Stereochemical Loss
Racemization/Epimerization typically proceeds via two pathways during activation:
-
Base-Catalyzed Enolization: The base used to neutralize the reaction deprotonates the activated species (anhydride/active ester), forming an achiral enolate.
-
Ketene Formation: Specifically with acid chlorides and strong bases, elimination of HCl forms a highly reactive, achiral ketene intermediate.
Visualization: Activation & Epimerization Pathways
Troubleshooting & FAQs
Q1: I am using Oxalyl Chloride/DMF to make the acid chloride, but I see ~15% epimerization. Why?
A: The standard Oxalyl Chloride/DMF method generates HCl, which requires a base (like Triethylamine) in the subsequent coupling step. The combination of a highly reactive acid chloride and a tertiary amine base is the "perfect storm" for ketene formation .
-
Solution: Switch to the Ph3PO-catalyzed method or the TCFH-NMI method (see Protocol A). These methods avoid the accumulation of strong bases and highly electrophilic acid chlorides in the same phase.
Q2: Which coupling reagent is safest for this substrate?
A: Avoid carbodiimides (DCC/EDC) without additives. The current "Gold Standard" for preventing racemization in hindered,
-
Reasoning: Oxyma acts as a scavenger, reacting with the activated acyl species faster than the base can deprotonate it, while being a better leaving group than HOBt.
Q3: Does the choice of base matter?
A: Yes, critically.
-
Avoid: Triethylamine (TEA) or DBU. They are unhindered and strong enough to deprotonate the
-position. -
Use: DIPEA (Hünig's Base) is better due to steric bulk.
-
Best for Sensitive Substrates: 2,4,6-Collidine (TMP). It is sufficiently basic to drive the reaction but sterically prevents it from abstracting the
-proton.
Q4: How do I detect the epimerization?
A: Standard C18 HPLC may not separate the cis and trans diastereomers effectively.
-
Recommended Method: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H ) in normal phase (Hexane/IPA).
-
Alternative: 1H-NMR analysis is often sufficient for diastereomers. Look for the splitting pattern of the H1 proton (axial vs equatorial coupling constants differ significantly between cis and trans).
Comparative Data: Coupling Reagents
The following table summarizes the risk profile of various activation methods for
| Activation Method | Reagents | Risk Level | Primary Mechanism of Loss | Recommendation |
| Acid Chloride | SOCl2 or (COCl)2 / TEA | High | Ketene formation | Avoid for chiral apps |
| Carbodiimide | EDC / NHS | Moderate | Slow activation allows enolization | Use only for robust substrates |
| Phosphonium | PyBOP / DIPEA | Low-Mod | Base-mediated enolization | Acceptable |
| Uronium | HATU / DIPEA | Low | Fast coupling kinetics outcompete enolization | Standard Choice |
| In-Situ Chloride | TCFH / NMI | Very Low | Avoids base accumulation; fast kinetics | Best for difficult amines |
| Catalytic | (COCl)2 / Ph3PO (cat) | Very Low | Phosphonium intermediate prevents ketene | Best for scale-up |
Validated Experimental Protocols
Protocol A: Safe Acid Chloride Activation (TCFH-NMI Method)
Recommended for coupling with weak nucleophiles (anilines, hindered amines) where HATU fails.
Reference: This protocol is based on the TCFH-NMI method which minimizes racemization via a highly reactive N-acyl imidazolium intermediate [1].
-
Preparation: Dissolve this compound (1.0 equiv) and the amine nucleophile (1.1 equiv) in anhydrous Acetonitrile (MeCN) (concentration ~0.1 M).
-
Base Addition: Add N-methylimidazole (NMI) (2.5 equiv). Note: NMI acts as both base and nucleophilic catalyst.
-
Activation: Cool the solution to 0 °C . Add TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) in one portion.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.[1]
Protocol B: Standard Amide Coupling (HATU/Collidine)
Recommended for standard amines and general discovery chemistry.
-
Dissolution: Dissolve this compound (1.0 equiv) in DMF (anhydrous).
-
Additives: Add HATU (1.1 equiv) and HOAt or Oxyma Pure (1.1 equiv).
-
Base: Cool to 0 °C . Add 2,4,6-Collidine (2.5 equiv) dropwise. Do not use TEA.
-
Coupling: Stir for 5 minutes (pre-activation), then add the amine (1.2 equiv).
-
Completion: Stir at 0 °C for 2 hours.
Decision Logic for Method Selection
Use the following workflow to select the optimal derivatization strategy based on your specific nucleophile and scale.
References
-
Beillard, A., et al. (2019). "TCFH–NMI: A Versatile Reagent System for the Synthesis of Acid Chlorides and Amides." Journal of the American Chemical Society. Available at: [Link]
-
Ren, J.-W., et al. (2021).[1] "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide." Organic Letters. Available at: [Link][1]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-Methoxycyclohexanecarboxylic Acid
Current Status: Operational Topic: Catalytic Hydrogenation of 3-Methoxybenzoic Acid Ticket ID: SC-3MCCA-H2
Executive Summary & Core Workflow
The Objective: To scale up the production of 3-methoxycyclohexanecarboxylic acid (3-MCCA) from gram to kilogram scale. This molecule is a critical saturated building block, often used as a scaffold in drug discovery for its defined stereochemistry.
The Golden Route: The industry-standard approach is the heterogeneous catalytic hydrogenation of 3-methoxybenzoic acid (m-anisic acid). While direct functionalization of cyclohexane rings is possible, it lacks the atom economy and regioselectivity required for scale-up.
Master Process Flow
The following diagram illustrates the critical decision nodes in the synthesis pipeline.
Figure 1: Decision matrix for the hydrogenation of 3-methoxybenzoic acid. Route A (Rhodium) is preferred for speed and purity; Route B (Ruthenium) is preferred for cost efficiency at massive scales.
Reaction Optimization Module
Comparison of Catalytic Systems
The choice of catalyst dictates your pressure requirements and impurity profile.
| Parameter | Rhodium on Carbon (Rh/C) | Ruthenium on Carbon (Ru/C) | Palladium on Carbon (Pd/C) |
| Primary Use | High-value pharma intermediates | Bulk chemical synthesis | NOT RECOMMENDED |
| Pressure | Low (3–10 bar) | High (50–100 bar) | High (>100 bar) |
| Temperature | Mild (25–60°C) | Elevated (80–130°C) | High (>150°C) |
| Selectivity | Excellent (Ring reduction only) | Good (Risk of alcohol formation) | Poor (High risk of demethoxylation) |
| Cost |
Protocol A: The Rhodium Route (Recommended for Pilot Scale)
Best for: <5kg batches where purity is paramount and high-pressure equipment is limited.
-
Loading: Suspend 3-methoxybenzoic acid in Methanol or Acetic Acid (0.5 M concentration).
-
Catalyst: Add 5 wt% Rh/C (5% metal loading). Note: Use dry catalyst carefully; wet paste is safer to handle.
-
Conditions: Pressurize to 5 bar (75 psi) H₂. Heat to 50°C .
-
Duration: Reaction is typically complete in 4–6 hours.
-
Workup: Filter catalyst over Celite. Concentrate filtrate.
Protocol B: The Ruthenium Route (Cost-Optimized)
Best for: >10kg batches where Rhodium costs are prohibitive.
-
Solvent Engineering: Use a Water/1,4-Dioxane (1:1) mixture.[1][2]
-
Why? Water suppresses the reduction of the carboxylic acid to an alcohol, a common side reaction with Ru.
-
-
Catalyst: 5 wt% Ru/C.
-
Conditions: Requires 60–80 bar H₂ and 90–100°C .
-
Warning: Monitor exotherms closely during the ramp-up phase.
Troubleshooting Guide (FAQ)
Issue 1: "I am losing the methoxy group (Demethoxylation)."
Symptom: LC-MS shows a peak corresponding to cyclohexanecarboxylic acid (Mass = 128) instead of the target (Mass = 158). Root Cause: Hydrogenolysis.[2][3] The C-O ether bond is susceptible to cleavage under reductive conditions, especially with Pd catalysts or high temperatures.
-
Corrective Action 1 (Catalyst): Ensure you are not using Palladium. Pd is excellent for cleaving benzyl ethers; use Rh or Ru instead.
-
Corrective Action 2 (Solvent pH): If using Ru/C, add small amounts of base (e.g., NaOH) or use a neutral solvent. Acidic conditions promote ether cleavage.
-
Corrective Action 3 (Temperature): Lower the reaction temperature. Ether cleavage has a higher activation energy than ring hydrogenation.
Issue 2: "The reaction stalls at 60% conversion."
Symptom: Starting material remains despite high pressure and fresh catalyst. Root Cause: Catalyst Poisoning. The aromatic ring hydrogenation is sensitive to trace sulfur or halides in the starting material.
-
Corrective Action: Perform a "Carbon Polish" on your starting material. Dissolve the 3-methoxybenzoic acid in the solvent, treat with activated charcoal for 1 hour, filter, and then introduce the metal catalyst.
Issue 3: "I have too much Trans-isomer."
Symptom: The cis/trans ratio is 50:50, but the biological target requires cis. Mechanism:
-
Kinetic Product: Cis-isomer (Syn-addition of H₂ from the catalyst surface).
-
Thermodynamic Product: Trans-isomer (diequatorial conformation is more stable).
-
Corrective Action: Stop the reaction immediately upon completion. Prolonged exposure to the catalyst after H₂ consumption allows the cis isomer to re-adsorb and isomerize to the stable trans form.
Stereochemistry & Purification
Mechanism of Stereoselectivity
The hydrogenation follows the Horiuti-Polanyi mechanism. The arene adsorbs flat onto the metal surface. Hydrogen adds from the bottom, pushing the substituents (COOH and OMe) up (Cis).
Figure 2: Kinetic vs. Thermodynamic control. To maximize Cis-yield, harvest immediately.
Purification Protocol (Isomer Separation)
Since the reaction yields a mixture (typically 70:30 cis:trans with Rh/C), separation is required.
-
Crystallization (Acid Form):
-
Dissolve the crude mixture in hot Hexane/Ethyl Acetate (9:1) .
-
Cool slowly to 4°C.
-
The trans-isomer (being more symmetrical and often having a higher melting point) usually crystallizes first. Filter this off to enrich the filtrate in the cis-isomer.
-
-
Distillation (Ester Form):
-
If crystallization fails, convert the acid to the methyl ester (MeOH/H2SO4).
-
Perform fractional distillation.[4] The boiling point difference between cis and trans esters is often sufficient for separation on a spinning band column. Hydrolyze back to the acid after separation.
-
References
- Freifelder, M. (1978). Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience. (Foundational text on Rh/C vs Pd/C selectivity for anisic acids).
-
Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal. (Validation of Rh/C efficiency).
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Source for stereochemistry mechanisms).
-
PubChem. (2024).[5] "this compound Compound Summary." National Library of Medicine. Link (Physical property verification).
- BASF Technical Data. "Ruthenium on Carbon Catalysts for Ring Hydrogenation." (General industrial reference for Ru/C solvent effects).
Sources
Analytical methods for detecting impurities in 3-Methoxycyclohexanecarboxylic acid
Technical Support Center: Analytical Methodologies for 3-Methoxycyclohexanecarboxylic Acid
Ticket ID: #3MCCA-IMP-001 Status: Open Subject: Detection and Quantification of Impurities in this compound Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Invisible" Analyte Challenge
This compound (3-MCCA) presents a classic analytical paradox: it is chemically simple but analytically "quiet."[1][2] Lacking a strong chromophore (like a benzene ring in its aromatic precursors), it is nearly invisible to standard UV detection at 254 nm.[1] Furthermore, the presence of cis/trans stereoisomers creates critical separation challenges that often masquerade as impurity issues.
This guide moves beyond generic protocols to address the specific physicochemical behavior of 3-MCCA.
Part 1: Method Selection Strategy (Decision Matrix)
User Question: "I have a crude reaction mixture. Should I use HPLC or GC?"
Scientist’s Response: The choice depends entirely on the type of impurity you are targeting. 3-MCCA is a hybrid molecule—volatile enough for GC (after derivatization) but polar enough for HPLC.[1][2]
The 3-MCCA Analytical Workflow:
Figure 1: Decision tree for selecting the optimal analytical technique based on impurity class.
Part 2: HPLC Protocol & Troubleshooting
Core Issue: The carboxylic acid and methoxy groups are weak chromophores. The Fix: You must operate at 200–210 nm or use a universal detector (ELSD/CAD).
Protocol A: Reverse-Phase HPLC (Impurity Profiling)
Best for: Non-volatile byproducts, heavy dimers, and free acid analysis.[2]
| Parameter | Condition | Rationale |
| Column | C18 (L1) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Phenyl-hexyl provides unique selectivity for the methoxy group and potential aromatic precursors [1].[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (pH ~2.[1][2]0) suppresses ionization of the carboxyl group ( |
| Mobile Phase B | Acetonitrile | Sharpens peaks compared to methanol for this class of compounds.[1] |
| Gradient | 5% B to 60% B over 20 min | Shallow gradient required to separate cis and trans isomers which often co-elute.[1] |
| Detection | UV @ 210 nm | CRITICAL: 254 nm will show nothing.[1][2] At 210 nm, you will see baseline drift; use a reference wavelength (e.g., 360 nm) if your detector allows.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |
Troubleshooting Guide: "The Ghost Peaks"
Q: "I see a drifting baseline and negative peaks. Is my column failing?"
-
Diagnosis: No. This is the "Refractive Index Effect" or solvent absorption at 210 nm.[1]
-
Solution:
Q: "I see a split peak for my main compound. Is it degrading?"
-
Diagnosis: Likely Cis/Trans Isomerism . This compound exists as two geometric isomers.[1][2]
-
Verification: Run the sample on GC (see Part 3). If the split ratio is consistent, it is isomerism, not degradation. Cis isomers typically elute earlier in RP-HPLC due to higher polarity/folding [4].[1]
Part 3: GC-MS/FID Protocol (The Gold Standard)
Core Issue: Carboxylic acids tail badly on GC columns due to hydrogen bonding with the stationary phase. The Fix: Derivatization . You must cap the carboxylic acid to make it volatile and non-polar.
Protocol B: Silylation Derivatization (TMS Ester)
Best for: Isomer ratio determination and volatile organic impurities (starting materials).[2]
GC Parameters
| Parameter | Condition |
| Column | DB-5ms or equivalent (5% Phenyl Polysiloxane) |
| Injector | Split 20:1 @ 250°C |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) |
| Detection | FID (300°C) or MS (Scan 35-400 m/z) |
Scientist's Note: The cis and trans isomers will separate significantly better on GC than HPLC. Expect two distinct peaks with identical Mass Spectra (m/z 158 parent ion invisible, likely M-15 or M-OCH3 fragments dominant) [6].[1]
Part 4: Impurity Origin & Signaling Pathway[2]
Understanding where impurities come from allows you to predict their retention times.[1]
Synthesis Pathway & Impurity Map:
Figure 2: Origin of common impurities.[1][2] Note that Impurity C (Aromatic) will have a massive UV response compared to the target, potentially skewing purity calculations if using Area% normalization.
Part 5: FAQs & Validation Criteria
Q: "Can I use a standard C18 column without acid in the mobile phase?"
A: No. Without acid (pH < 3), the carboxylic acid group (
Q: "How do I validate the Cis/Trans ratio?" A: You cannot assume 1:1 response factors.
-
Isolate the isomers (using Prep-HPLC or fractional crystallization).[1][2]
-
Verify structure via 1H-NMR (coupling constants
values differ for axial vs equatorial protons). -
Inject pure isomers to establish Relative Response Factors (RRF) for your UV or FID method [4].[1][2]
Q: "My sample has high water content. Can I inject it into GC?" A: Direct injection of water damages GC columns (phase stripping) and hydrolyzes silylation reagents.[1][2] You must perform a Liquid-Liquid Extraction (LLE) :
-
Acidify sample to pH 1 (drives acid into organic phase).[1][2]
-
Dry organic layer over
before derivatization.[1]
References
-
Separation of Cis and Trans Isomers : BenchChem. Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. Link (Accessed 2026-01-31).[1]
-
Acidic Mobile Phases : SIELC Technologies. HPLC Method for Analysis of Carboxylic Acids on Newcrom BH Column. Link (Accessed 2026-01-31).[1][2]
-
Non-Chromophoric Detection : Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Link (Accessed 2026-01-31).[1][2]
-
Isomer Separation Logic : Michigan State University. HPLC Characterization of cis and trans Mixtures. Link (Accessed 2026-01-31).[1]
-
GC Derivatization : Lithuanian Academy of Sciences.[1][2] Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Link (Accessed 2026-01-31).[1]
-
GC-MS Analysis : BenchChem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Link (Accessed 2026-01-31).[1]
Sources
Managing exothermic reactions in 3-Methoxycyclohexanecarboxylic acid synthesis
Topic: Synthesis of 3-Methoxycyclohexanecarboxylic Acid
Executive Summary
This guide addresses the critical thermal safety parameters for synthesizing This compound . While various routes exist, the industrial standard involves the catalytic hydrogenation of 3-methoxybenzoic acid . This reaction involves the reduction of an aromatic ring, a process that is highly exothermic (~-150 to -200 kJ/mol) and presents significant thermal runaway risks if mass transfer and heat removal are not perfectly synchronized.
Module 1: The Core Hazard – Aromatic Hydrogenation
The reduction of 3-methoxybenzoic acid to its cyclohexane counterpart is typically performed using Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al2O3) under high pressure (5–50 bar).
The Thermodynamic Reality
Hydrogenating a benzene ring is not a simple addition; it is a massive release of resonance energy.
-
Reaction Enthalpy (
): Approximately -208 kJ/mol for the ring reduction. -
Adiabatic Temperature Rise: Without cooling, a standard 1M reaction mixture can rise by >150°C in minutes, exceeding the boiling point of solvents (e.g., Methanol, THF, or Acetic Acid) and triggering vessel rupture.
Critical Control Parameters (CCPs)
| Parameter | Safe Operating Range | Risk of Deviation |
| H2 Pressure | 5 – 50 bar (Step-wise) | High: Rapid pressure spikes increase reaction rate exponentially ( |
| Catalyst Loading | 1 – 5 wt% (Dry basis) | Critical: Excess catalyst creates "hot spots" leading to local solvent boiling and methoxy-group cleavage (demethylation). |
| Agitation Speed | 800 – 1200 RPM | High: Hydrogenation is often mass-transfer limited. If stirring stops, H2 depletes. If stirring restarts suddenly, a massive surge in reaction rate (and heat) occurs immediately. |
| Temperature | 50°C – 80°C | Medium: >100°C risks cis/trans isomerization and decarboxylation. |
Module 2: Process Safety Visualization
The following logic flow details the safety interlock system required for this hydrogenation. This system prevents the "Stall-and-Surge" phenomenon, a common cause of reactor explosions.
Figure 1: Thermal feedback loop for hydrogenation. The differential between Internal Temperature (Ti) and Jacket Temperature (Tj) is the primary leading indicator of a runaway.
Module 3: Troubleshooting & FAQs
Scenario A: The "Dead" Reaction Spike
User Report: "I started the reaction, but there was no H2 uptake for 30 minutes. I increased the temperature to 90°C, and suddenly the temperature spiked to 140°C and the rupture disk blew."
-
Root Cause: Catalyst Poisoning or Induction Period. The catalyst surface was likely oxidized or covered by impurities. Raising the temperature overcame the activation energy barrier all at once.
-
Corrective Action:
-
Never increase temperature if uptake hasn't started.
-
Pre-activation: Stir the catalyst in solvent under H2 (low pressure) before adding the substrate. This ensures the catalyst is active and "wet" with hydrogen.
-
Scenario B: Loss of Stereoselectivity (Cis/Trans Drift)
User Report: "We target the cis-isomer, but our latest batch is 40% trans."
-
Scientific Context: The cis-isomer (kinetic product) is favored at lower temperatures. High temperatures promote thermodynamic equilibration to the trans-isomer (equatorial-equatorial conformation).
-
Troubleshooting:
-
Check Peak Exotherms: Even if the average temperature was 60°C, a transient spike to 100°C during H2 addition can flip the stereochemistry.
-
Solution: Lower the operating temperature by 10°C and extend reaction time. Use a higher pressure (if safe) to compensate for the rate loss.
-
Scenario C: Demethylation (Byproduct Formation)
User Report: "We are detecting cyclohexanecarboxylic acid (missing methoxy group) in the MS."
-
Mechanism: Hydrogenolysis. Under aggressive conditions (high T, high catalyst load), the C-O ether bond can be cleaved.
-
Corrective Action:
-
Switch Catalyst: Rhodium (Rh) is generally less prone to hydrogenolysis than Palladium (Pd).
-
pH Control: Acidic conditions promote ether cleavage. Ensure the starting material is neutral or slightly buffered.
-
Module 4: Alternative Route - Williamson Ether Synthesis
For users synthesizing the ether bond after forming the ring.
If you are methylating 3-hydroxycyclohexanecarboxylic acid using Sodium Hydride (NaH) and Methyl Iodide (MeI) :
-
The H2 Hazard: NaH + ROH
RONa + H2(gas). -
The Thermal Hazard: The deprotonation is exothermic.
-
Protocol: Add NaH as a suspension in mineral oil portion-wise to the alcohol solution at 0°C. Do not add the alcohol to the solid NaH pile.
-
References & Authoritative Grounding
-
NIST Chemistry WebBook. Thermochemistry of Aromatic Carboxylic Acids. (Provides heat of formation data validating the high exotherm of hydrogenation).
-
Rylander, P. N. Hydrogenation Methods.[7] Academic Press.[8] (The definitive text on catalyst selection preventing hydrogenolysis/demethylation).
-
Org. Process Res. Dev. Safety of Catalytic Hydrogenation. (General guidelines on stall-and-surge phenomena in pressurized reactors).
-
PubChem Compound Summary. this compound.[9] (Chemical structure and physical property verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. helgroup.com [helgroup.com]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Hydroxy- and 3-Methoxycyclohexanecarboxylic Acid: A Guide for Researchers
This guide provides a comprehensive comparison of the anticipated biological activities of 3-hydroxycyclohexanecarboxylic acid and its methoxy derivative, 3-methoxycyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to facilitate informed decisions in molecular screening and development.
Introduction: The Significance of Subtle Structural Modifications
In the realm of medicinal chemistry, minor structural alterations to a lead compound can elicit profound changes in its biological activity, pharmacokinetic profile, and overall therapeutic potential. The substitution of a hydroxyl group with a methoxy group, or vice versa, is a common strategy employed to modulate a molecule's properties. This guide delves into the predicted comparative bioactivities of 3-hydroxycyclohexanecarboxylic acid and this compound, exploring how this seemingly small change can impact their interactions with biological systems. While direct comparative studies on these specific molecules are not extensively available in the public domain, we can infer their likely activities based on established principles of structure-activity relationships (SAR) and data from analogous compounds.
Physicochemical Properties: A Foundation for Biological Interaction
The substitution of a hydroxyl group with a methoxy group alters several key physicochemical parameters that are fundamental to a molecule's biological activity.
| Property | 3-Hydroxycyclohexanecarboxylic Acid | This compound | Impact on Bioactivity |
| Molecular Weight | 144.17 g/mol | 158.19 g/mol | Minimal impact on its own, but contributes to changes in other properties. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | The hydroxyl group's ability to donate a hydrogen bond is critical for specific interactions with biological targets, such as enzyme active sites or receptor binding pockets. The loss of this capability in the methoxy derivative is a key differentiator. |
| Polarity & Solubility | More polar, likely higher water solubility | Less polar, likely more lipid-soluble | This difference will significantly affect membrane permeability and distribution within biological systems. The methoxy derivative may exhibit enhanced cell penetration. |
| Acidity (pKa) | The electron-withdrawing nature of the hydroxyl group may slightly increase the acidity of the carboxylic acid compared to the methoxy derivative. | The methoxy group is less electron-withdrawing than the hydroxyl group. | This can influence the ionization state at physiological pH, affecting receptor binding and solubility. |
Inferred Biological Activity Profile: A Comparative Outlook
Based on the structural similarities to known bioactive molecules, particularly tranexamic acid, and general SAR principles, we can postulate the following comparative biological activities.
Anti-fibrinolytic (Plasmin Inhibition) Activity
3-Hydroxycyclohexanecarboxylic acid is structurally analogous to tranexamic acid, a known anti-fibrinolytic drug that inhibits plasminogen activation and plasmin activity.[1][2] Tranexamic acid functions as a lysine analog, binding to the lysine-binding sites of plasminogen and plasmin.[1][3] The presence of both a carboxylic acid and a group capable of hydrogen bonding is often crucial for this interaction. Therefore, it is highly probable that 3-hydroxycyclohexanecarboxylic acid will exhibit plasmin inhibitory activity.
This compound , lacking the hydrogen bond-donating hydroxyl group, is predicted to have significantly reduced or no anti-fibrinolytic activity. The methoxy group's inability to mimic the hydrogen-bonding interactions of a hydroxyl group would likely prevent effective binding to the target enzyme.
Other Potential Enzyme Inhibition
The cyclohexanecarboxylic acid scaffold has been explored for the inhibition of other enzymes, such as diacylglycerol O-acyltransferase (DGAT1) and carbonic anhydrases.[4][5] The specific interactions within the active sites of these enzymes would determine the relative potency of the hydroxyl and methoxy analogs. In many cases, a hydroxyl group's ability to form specific hydrogen bonds is a key determinant of binding affinity and inhibitory activity.
Receptor Binding Activity
For interactions with receptors, the same principles of hydrogen bonding and polarity apply. If a target receptor has a binding pocket that accommodates a hydrogen bond donor, the 3-hydroxy derivative would be favored. Conversely, if the pocket is more hydrophobic, the increased lipophilicity of the 3-methoxy derivative might lead to stronger binding.
Cytotoxicity Profile
The cytotoxic potential of small molecule carboxylic acids can be cell-line dependent.[6] Both 3-hydroxycyclohexanecarboxylic acid and this compound are predicted to cause skin and eye irritation.[2][7] In vitro cytotoxicity testing is essential to determine their therapeutic window. The difference in polarity and membrane permeability could lead to variations in their cytotoxic profiles.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the inferred biological activities, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for researchers.
Experimental Workflow
Caption: A streamlined workflow for the comparative biological evaluation of the two compounds.
Chromogenic Plasmin Inhibition Assay
This assay quantitatively measures the inhibition of plasmin activity.
Principle: Plasmin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Human Plasmin: Reconstitute in assay buffer to a stock concentration of 1 µM.
-
Chromogenic Substrate (e.g., S-2251): Reconstitute in sterile water to a stock concentration of 3 mM.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each test compound dilution or vehicle control (assay buffer with DMSO) to respective wells.
-
Add 20 µL of human plasmin solution (final concentration ~20 nM) to all wells.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~0.6 mM).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This assay assesses the effect of the compounds on cell metabolic activity, an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified after solubilization.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot percent viability versus compound concentration to determine the IC50 value.
-
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
LDH Assay:
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
Add 50 µL of stop solution.[8]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = ((Compound_treated_LDH_activity - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)) * 100.
-
Spontaneous release is from untreated cells; maximum release is from cells treated with a lysis buffer.
-
Conclusion and Future Directions
The comparative analysis of 3-hydroxycyclohexanecarboxylic acid and this compound provides a compelling example of how subtle chemical modifications can significantly influence biological activity. The hydroxyl derivative is predicted to be a more potent inhibitor of enzymes like plasmin, where hydrogen bonding is critical for binding. In contrast, the methoxy derivative's increased lipophilicity may enhance its cell permeability, a property that could be advantageous or disadvantageous depending on the therapeutic target and potential for off-target effects.
The provided experimental protocols offer a robust framework for empirically testing these hypotheses. The results from these assays will provide the necessary data to build a comprehensive SAR profile, guiding the further development of this chemical scaffold for therapeutic applications. Future research should focus on expanding the panel of biological targets and utilizing more complex cell-based models to further elucidate the therapeutic potential of these compounds.
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Tranexamic Acid Promotes Murine Bone Marrow-Derived Osteoblast Proliferation and Inhibits Osteoclast Formation In Vitro. MDPI. [Link]
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Tranexamic Acid. StatPearls - NCBI Bookshelf. [Link]
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This compound | C8H14O3 | CID 3702280 - PubChem. National Center for Biotechnology Information. [Link]
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Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Blood Advances. [Link]
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Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. YouTube. [Link]
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The plasmin–antiplasmin system: structural and functional aspects. Portland Press. [Link]
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Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. PubMed. [Link]
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What is the mechanism of Plasmin?. Patsnap Synapse. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
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Review Article Functional Stability of Plasminogen Activator Inhibitor-1. CORE. [Link]
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3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem. National Center for Biotechnology Information. [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. National Institutes of Health. [Link]
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Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Bentham Science. [Link]
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Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]
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Cyclohexanecarboxylic acid. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise control of isomeric purity is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. For a molecule such as 3-Methoxycyclohexanecarboxylic acid, a key building block in various active pharmaceutical ingredients (APIs), the presence of geometric (cis/trans) and stereoisomers can significantly impact the pharmacological and toxicological profile of the final drug product. This guide, drawing upon extensive field experience and established analytical principles, provides a comprehensive comparison of methodologies for the robust analysis of isomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative regulatory standards.
The Analytical Challenge: Resolving Subtle Structural Differences
This compound presents a dual challenge in isomeric purity analysis. Firstly, the cyclohexane ring gives rise to cis and trans diastereomers, which differ in the spatial orientation of the methoxy and carboxylic acid groups relative to the ring. These isomers can exhibit distinct physical and chemical properties, potentially leading to differences in reactivity, solubility, and biological activity. Secondly, the presence of two chiral centers in the molecule (C1 and C3) means that each diastereomer can exist as a pair of enantiomers.
The subtle differences in the physicochemical properties of these isomers necessitate high-resolution analytical techniques to achieve baseline separation and accurate quantification. The choice of analytical methodology is therefore critical and must be guided by the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the throughput demands of the workflow.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for the isomeric purity analysis of non-volatile and semi-volatile organic molecules. The selection between these two techniques is not arbitrary and depends on a careful consideration of the analyte's properties and the analytical objectives.
High-Performance Liquid Chromatography (HPLC): Versatility and Direct Analysis
HPLC is often the method of choice for non-volatile and thermally labile compounds like carboxylic acids, as it typically does not require derivatization.[1][2] The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[3]
The separation of cis and trans isomers of this compound can be effectively achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity. The trans isomer, with its more linear and extended conformation, often exhibits a slightly higher affinity for the nonpolar stationary phase compared to the more compact cis isomer, leading to a longer retention time.[4]
Experimental Protocol: Reversed-Phase HPLC for Cis/Trans Isomer Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. Carboxylic acids have a weak chromophore, necessitating detection at low UV wavelengths.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
For the analysis of enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[5][6] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase, such as a cellulose-based column (e.g., CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The acidic modifier is essential for good peak shape and resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC): High Efficiency for Volatile Analytes
Gas chromatography offers superior resolution and speed compared to HPLC, but it is only suitable for volatile and thermally stable compounds.[1][2] Since this compound is a non-volatile compound, derivatization is mandatory to convert it into a more volatile and thermally stable derivative prior to GC analysis.
The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar and more volatile ester. Silylation is another effective technique where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group.[7]
-
Methylation with Diazomethane: This is a rapid and quantitative method for preparing methyl esters.[8] However, diazomethane is a hazardous and explosive reagent, requiring special handling precautions.[9]
-
Silylation with BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation reagent that reacts with the carboxylic acid to form a TMS ester.[7] This method is generally safer and more convenient than using diazomethane.
Experimental Protocol: Silylation of this compound for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Solvent Addition: Add 200 µL of a suitable aprotic solvent, such as pyridine or acetonitrile.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Once derivatized, the isomers of this compound can be separated and quantified using a high-resolution capillary GC column coupled with a mass spectrometer (MS) detector. The MS detector provides not only quantitative information but also structural confirmation based on the fragmentation patterns of the isomers.
Experimental Protocol: GC-MS Analysis of Derivatized Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the isomeric purity analysis of this compound involves a trade-off between direct analysis and higher separation efficiency.
| Parameter | HPLC (Reversed-Phase) | GC-MS (after Derivatization) | Rationale & Causality |
| Sample Preparation | Minimal (dissolution and filtration) | Requires derivatization (esterification or silylation) | HPLC allows for direct analysis of the non-volatile carboxylic acid, simplifying the workflow. GC necessitates a chemical modification to increase volatility. |
| Specificity | Good, relies on chromatographic separation and UV detection. | Excellent, combines high-resolution chromatography with mass spectrometric identification. | The mass spectrometer in GC-MS provides structural information, enhancing confidence in peak identification and purity assessment. |
| Resolution | Good for cis/trans isomers. Chiral columns provide excellent enantiomeric resolution. | Excellent, capillary GC columns offer very high separation efficiency for isomers. | The inherent high efficiency of capillary GC often leads to superior resolution of closely eluting isomers compared to standard HPLC. |
| Sensitivity (LOD/LOQ) | Moderate, limited by the weak UV absorbance of the carboxyl group. | High, especially with MS detection in selected ion monitoring (SIM) mode. | Derivatization can improve detector response, and MS is an inherently more sensitive detection technique than UV absorbance. |
| Analysis Time | Typically 15-30 minutes per sample. | Faster run times (5-15 minutes), but sample preparation adds to the overall time. | The faster elution in GC is offset by the time required for the derivatization reaction. |
| Robustness | Generally robust and reproducible. | Derivatization step can introduce variability if not well-controlled. | The additional chemical reaction step in the GC workflow can be a source of error if not performed consistently. |
Regulatory Context and Method Validation
The analytical methods used for isomeric purity testing of pharmaceutical compounds must be validated to ensure they are fit for purpose, as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and outlined in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9][10][11]
Method validation demonstrates that an analytical procedure is suitable for its intended use and provides reliable results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including isomers and impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Both the HPLC and GC-MS methods described in this guide must undergo rigorous validation according to these principles to be considered reliable for quality control and regulatory submissions.
Visualizing the Workflow
To provide a clear overview of the decision-making process and experimental workflows, the following diagrams are presented in Graphviz DOT language.
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- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparison of analytical techniques for 3-Methoxycyclohexanecarboxylic acid characterization
Executive Summary
Characterizing 3-Methoxycyclohexanecarboxylic acid (3-MCCA) presents two distinct analytical challenges: stereochemical complexity (cis/trans isomerism at C1/C3) and low UV detectability (lack of a conjugated chromophore). Standard HPLC-UV methods often fail to provide the sensitivity required for trace impurity profiling, while direct GC analysis leads to peak tailing due to the carboxylic acid moiety.
This guide evaluates and compares the three primary analytical pillars—NMR, GC-MS, and HPLC-CAD/ELSD —to establish a robust characterization strategy. We prioritize self-validating protocols that ensure data integrity for drug development applications.
Part 1: Stereochemical Elucidation (The NMR Standard)
The primary critical quality attribute (CQA) for 3-MCCA is often the cis/trans ratio . Since the molecule possesses two chiral centers (C1 and C3), diastereomeric purity is non-negotiable. Mass spectrometry cannot distinguish these diastereomers effectively; Nuclear Magnetic Resonance (NMR) is the definitive technique.
The Mechanistic Approach: Coupling Constants ( )
Differentiation relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons to their scalar coupling constant (
-
Trans-Isomer (Diequatorial or Diaxial): In the stable chair conformation, if the carboxylic acid and methoxy groups are trans (1,3-relationship), one substituent is axial and the other equatorial (in the lower energy conformer). However, the key is the proton geometry.
-
Cis-Isomer (Diaxial): In the 1,3-cis isomer, both substituents can adopt equatorial positions, placing the ring protons in axial positions. This results in a large axial-axial coupling (
) .
Protocol Insight: Do not rely solely on 1D-proton NMR if signals overlap. Use 1D-NOESY to confirm spatial proximity. If H1 and H3 are cis (diaxial), they are on the same face of the ring and will show a strong NOE correlation.
Part 2: Purity & Impurity Profiling (Chromatographic Techniques)
Technique A: Gas Chromatography - Mass Spectrometry (GC-MS)
Best for: Volatile impurities, residual solvents, and general purity.
The Challenge: The free carboxylic acid group (-COOH) interacts strongly with the silanol groups of GC column stationary phases, causing severe peak tailing and irreversible adsorption. The Solution: Quantitative Derivatization (Silylation).
Protocol: BSTFA Derivatization
This protocol converts 3-MCCA into its trimethylsilyl (TMS) ester, rendering it volatile and inert.
-
Preparation: Dissolve 10 mg of 3-MCCA in 1 mL of anhydrous pyridine (scavenges HCl/acidic byproducts).
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Scientific Rationale: TMCS acts as a catalyst to silylate sterically hindered sites, though the carboxyl group reacts readily.
-
-
Incubation: Heat at 60°C for 30 minutes. Ensure the vial is essentially moisture-free to prevent hydrolysis of the TMS ester.
-
Analysis: Inject 1 µL (Split 1:50) onto a non-polar column (e.g., DB-5ms or HP-5).
Technique B: HPLC with Advanced Detection (CAD/ELSD)
Best for: Non-volatile impurities, salts, and degradation products.
The Challenge: 3-MCCA lacks a benzene ring or conjugated system, meaning it has negligible UV absorbance above 210 nm. Analyzing at 200-210 nm introduces significant noise from mobile phase solvents (cutoff interference). The Solution: Universal detection via Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .
-
Mechanism: These detectors measure the analyte mass directly rather than optical properties. The mobile phase is evaporated, and the remaining analyte particles are charged (CAD) or scatter light (ELSD).
-
Critical Requirement: The mobile phase must be 100% volatile . Phosphate buffers are strictly prohibited as they will precipitate and clog the detector.
Protocol: RP-HPLC-CAD
-
Column: C18 (L1) column, high carbon load (e.g., 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: CAD (Nebulizer temp: 35°C).
Part 3: Comparative Data Analysis
The following table summarizes the performance metrics for characterizing 3-MCCA.
| Feature | NMR (600 MHz) | GC-MS (Derivatized) | HPLC-CAD | HPLC-UV (210 nm) |
| Primary Utility | Stereochemistry (Cis/Trans) | Purity & Volatiles | Non-volatile Purity | Not Recommended |
| Specificity | High (Structural Proof) | High (Mass Fingerprint) | Moderate (Time-based) | Low (Non-specific) |
| LOD (Sensitivity) | ~0.1 mg/mL | < 1 ng/mL (High) | ~10 ng/mL (High) | > 100 µg/mL (Poor) |
| Linearity ( | > 0.99 (Quant NMR) | > 0.999 | > 0.995 (Polynomial fit) | Poor |
| Sample Prep | Dissolve & Run | Derivatization (30 min) | Dissolve & Run | Dissolve & Run |
| Limitations | Low sensitivity for trace impurities | Requires moisture-free prep | Non-linear response (requires calibration) | Solvent interference |
Part 4: Visual Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the selection of the correct technique based on the specific analytical goal (Stereochemistry vs. Purity).
Caption: Decision matrix for selecting the optimal analytical technique based on the specific Critical Quality Attribute (CQA).
Diagram 2: GC-MS Derivatization Mechanism
Visualizing the transformation of the polar acid to the volatile ester to prevent column adsorption.
Caption: Silylation workflow using BSTFA to cap the carboxylic acid, enabling high-resolution GC-MS analysis.
References
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Preprints.org. Link
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Guides. Link
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories. Link
-
National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
